3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile
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Overview
Description
3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile is a complex organic compound featuring a pyrrolidinone ring, a fluorophenyl group, and a cyclohexane carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile typically involves multiple steps, starting with the formation of the pyrrolidinone ring One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions tailored to the industrial process can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidinones or cyclohexanes.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in multicomponent reactions (MCRs), which are valuable for generating diverse chemical libraries.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and developing new therapeutic agents.
Medicine: In the medical field, this compound has been investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may differ in the substituents attached to the ring.
Fluorophenyl compounds: These compounds contain a fluorophenyl group but may have different core structures.
Cyclohexane derivatives: These compounds feature a cyclohexane ring and may have various functional groups attached.
Uniqueness: 3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile stands out due to its combination of the pyrrolidinone ring, fluorophenyl group, and cyclohexane carbonitrile moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-14-6-1-2-7-16(14)21-9-8-15(17(21)22)20-13-5-3-4-12(10-13)11-19/h1-2,6-7,12-13,15,20H,3-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHSQWCEFMBDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2CCN(C2=O)C3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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